Delphinidin 3-O-Rutinoside
Overview
Description
Delphinidin 3-O-Rutinoside is an active anthocyanin found in various plants such as berries, eggplant, roselle, and wine . It belongs to the flavonoid class and represents a large group that naturally occurs as water-soluble compounds in plants . It is responsible for the purple-colored pigment that occurs in these plants .
Synthesis Analysis
The synthesis of Delphinidin 3-O-Rutinoside is influenced by light intensity. High light conditions lead to significant concentrations of Delphinidin 3-O-Rutinoside in purple leaves . The expression of genes involved in the anthocyanin synthesis pathway, such as CHI, F3H, DFR, and BZ1, is significantly higher under high light .
Molecular Structure Analysis
Delphinidin 3-O-Rutinoside has a molecular formula of C27H31O16Cl and a molecular weight of 646.99 g/mol . It is a purple-colored plant pigment that presents oxygen in the first position and is linked to the sugar moiety in the 3-O-β- position of the C ring .
Physical And Chemical Properties Analysis
Delphinidin 3-O-Rutinoside is a water-soluble compound . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .
Scientific Research Applications
Osteoblast Protection
Specific Scientific Field
Bone health and osteoporosis research.
Summary
D3R protects osteoblasts (bone-forming cells) from oxidative damage, suggesting its potential utility in preventing age-related osteoporosis.
Experimental Procedures
Results
Other Biological Activities
Specific Scientific Field
Pharmacology and bioactivity studies.
Summary
D3R exhibits various biological activities through distinct mechanisms.
Details
These applications highlight the versatility and potential of D3R in various scientific contexts. Researchers continue to explore its properties and applications, making it a fascinating area of study . 🌟
Safety And Hazards
Future Directions
Delphinidin 3-O-Rutinoside is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . Future research could focus on studying the effect of Delphinidin 3-O-Rutinoside freshly extracted from blackcurrant berries to confirm these results and also make recommendations or suggestions about the amount of the fruit that could be included in the diet to reduce the risk of gastric and intestinal cancers .
properties
IUPAC Name |
2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-3-11-6-12(4-5-15(11)30)25-18(9-14-16(31)7-13(29)8-17(14)39-25)40-27-23(36)21(34)24(37)28(42-27)41-26-22(35)20(33)19(32)10(2)38-26/h4-10,19-24,26-28,32-37H,3H2,1-2H3,(H2-,29,30,31)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBGMUNIFCDGC-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33O14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131698457 |
Citations
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